2-{2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
1,2,4-Triazoles are a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . They are known for their stability and are difficult to cleave . They exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various starting materials, including ester ethoxycarbonylhydrazones and primary amines . The synthesis often involves the formation of C-N bonds and can be catalyzed by various substances .Molecular Structure Analysis
1,2,4-Triazoles have a molecular formula of C2H3N3 and can act as isosteres of amide, ester, and carboxylic acid . They are capable of forming hydrogen bonds due to their dipole character, which contributes to their interactions with biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions, including reactions with carboxylic acids and primary amines . The reactions often involve the formation of C-N bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on the specific structure of the compound. In general, they are known for their stability and ability to form hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-15-12-3-1-2-4-13(12)16(23)21(15)6-5-11-8-24-14(19-11)7-20-10-17-9-18-20/h1-4,8-10H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSHNXRNXBMXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130085 | |
Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-68-8 | |
Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860785-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[2-(1H-1,2,4-Triazol-1-ylmethyl)-4-thiazolyl]ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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